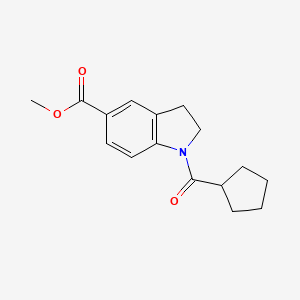
(2,6-Dimethylmorpholin-4-yl)-(1,5-dimethylpyrazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Dimethylmorpholin-4-yl)-(1,5-dimethylpyrazol-4-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that has a unique structure and properties.
Mecanismo De Acción
The mechanism of action of (2,6-Dimethylmorpholin-4-yl)-(1,5-dimethylpyrazol-4-yl)methanone is not fully understood. However, it is believed to act by inhibiting the growth and proliferation of cancer cells. It has also been shown to have antimicrobial and antifungal properties by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and have antimicrobial and antifungal properties. It has also been shown to have potential as a fluorescent probe for biological imaging.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2,6-Dimethylmorpholin-4-yl)-(1,5-dimethylpyrazol-4-yl)methanone in lab experiments is its unique structure and properties, which make it a useful tool for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on (2,6-Dimethylmorpholin-4-yl)-(1,5-dimethylpyrazol-4-yl)methanone. One direction is to further investigate its potential as a fluorescent probe for biological imaging. Another direction is to study its potential use as a catalyst in organic synthesis reactions. Additionally, further research is needed to fully understand its mechanism of action and to determine its potential applications in the treatment of cancer, inflammation, and microbial infections.
In conclusion, this compound is a heterocyclic organic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its unique structure and properties make it a useful tool for studying various biological processes. However, further research is needed to fully understand its mechanism of action and to determine its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of (2,6-Dimethylmorpholin-4-yl)-(1,5-dimethylpyrazol-4-yl)methanone involves the reaction of 2,6-dimethylmorpholine and 1,5-dimethyl-4-nitro-1H-pyrazole with a reducing agent such as sodium borohydride. The reaction takes place in the presence of a catalyst such as palladium on carbon. The resulting product is then purified through column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
(2,6-Dimethylmorpholin-4-yl)-(1,5-dimethylpyrazol-4-yl)methanone has potential applications in various fields of scientific research. It has been studied for its antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as a catalyst in organic synthesis reactions. Additionally, it has been investigated for its potential use as a fluorescent probe for biological imaging.
Propiedades
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(1,5-dimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-8-6-15(7-9(2)17-8)12(16)11-5-13-14(4)10(11)3/h5,8-9H,6-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXWSQIUAUEOHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(N(N=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7509235.png)
![4-[(3-Fluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7509246.png)
![N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide](/img/structure/B7509247.png)








